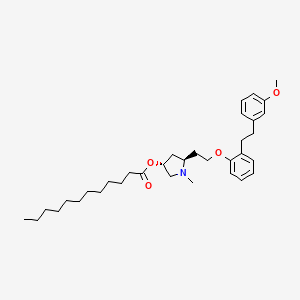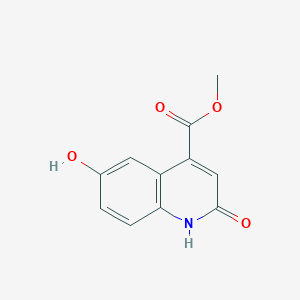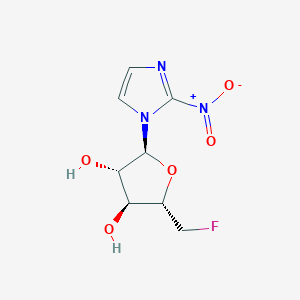
Arabinósido de fluoroazomicina
Descripción general
Descripción
Fluoroazomycin arabinoside, also known as FAZA, is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity . Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .
Synthesis Analysis
The synthesis of Fluoroazomycin arabinoside involves a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .
Molecular Structure Analysis
The molecular formula of Fluoroazomycin arabinoside is C8H10FN3O5 . The exact mass is 247.06 and the molecular weight is 247.180 .
Chemical Reactions Analysis
Fluoroazomycin arabinoside is synthesized through a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .
Physical And Chemical Properties Analysis
Fluoroazomycin arabinoside has a rapid distribution throughout the body . It has a more rapid clearance from background than FMISO, resulting in higher target/background ratios .
Aplicaciones Científicas De Investigación
Imagenología de Hipoxia Tumoral
FAZA es un marcador de hipoxia que se utiliza en la imagenología PET para identificar áreas de baja oxigenación dentro de los tumores . Es particularmente útil en la evaluación del carcinoma de células escamosas de cabeza y cuello, el carcinoma de células no pequeñas de pulmón, el carcinoma cervical y los gliomas. La capacidad del compuesto para acumularse en células tumorales hipóxicas permite la imagenología precisa de estas regiones, lo cual es crucial para la planificación del tratamiento y el seguimiento de la respuesta a la terapia .
Planificación de Radioterapia
En la radioterapia, es esencial la orientación precisa del tejido tumoral. La imagenología FAZA-PET puede guiar la adaptación de los planes de radioterapia identificando regiones hipóxicas dentro de los tumores que son más resistentes a la radiación. Al aumentar la dosis a estas áreas, los resultados del tratamiento pueden mejorar, lo que convierte a FAZA en una herramienta valiosa en los enfoques de medicina personalizada .
Imagenología Diagnóstica
Se está investigando FAZA por su potencial para mejorar el diagnóstico de tumores sólidos. Los ensayos clínicos en fase temprana están explorando qué tan bien puede FAZA-PET-CT diagnosticar varias neoplasias malignas, como las del seno, colorrectal y páncreas. El compuesto puede revelar el estado de oxigenación de los tumores durante la imagenología, lo cual es un factor crítico para comprender el comportamiento tumoral y las posibles estrategias de tratamiento .
Ensayos Clínicos para Intervenciones Terapéuticas
FAZA se está investigando en ensayos clínicos para su uso en combinación con terapias como la electroporación irreversible en el cáncer ductal de páncreas. Esta investigación tiene como objetivo comprender cómo se puede utilizar FAZA para optimizar la eficacia del tratamiento y potencialmente servir como un agente terapéutico en sí mismo .
Dosimetría de Radiación
Los patrones de biodistribución y excreción de FAZA están bien caracterizados, lo que ayuda en la dosimetría de radiación. Esta información es vital para determinar las dosis seguras y efectivas de radiación que se pueden administrar a los pacientes durante los tratamientos que involucran FAZA .
Investigación sobre la Progresión Tumoral y la Metástasis
El papel de FAZA en la imagenología de la hipoxia contribuye a la investigación sobre la progresión tumoral y la probabilidad de metástasis. Dado que la hipoxia tumoral es un factor predictivo negativo para estos resultados, la imagenología FAZA-PET puede proporcionar información valiosa sobre la agresividad de los cánceres e informar las evaluaciones pronósticas .
Evaluación de la Respuesta al Tratamiento
Al comparar la absorción de FAZA en los tumores antes y después del tratamiento, los investigadores pueden evaluar la eficacia de las intervenciones terapéuticas. Los cambios en el estado hipóxico de los tumores pueden indicar qué tan bien está funcionando un tratamiento, lo que convierte a FAZA en un compuesto útil en estudios longitudinales .
Desarrollo de Nuevos Radiofármacos
El uso de FAZA en la imagenología de la hipoxia ha allanado el camino para el desarrollo de nuevos radiofármacos. Su éxito en entornos clínicos alienta una mayor investigación sobre compuestos similares que podrían proporcionar una especificidad y eficacia aún mayores en la imagenología de diversas condiciones patológicas .
Mecanismo De Acción
Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules . This provides a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fluoroazomycin arabinoside plays a crucial role in biochemical reactions by interacting with various biomolecules. It is known to bind to hypoxic cells due to its nitroimidazole moiety, which undergoes bioreduction in low-oxygen environments. This bioreduction process involves enzymes such as nitroreductases, which convert the nitro group to a hydroxylamine or amine, allowing the compound to bind covalently to cellular macromolecules . This interaction is specific to hypoxic cells, making fluoroazomycin arabinoside an effective marker for hypoxia.
Cellular Effects
Fluoroazomycin arabinoside affects various types of cells by targeting hypoxic regions. In hypoxic tumor cells, it accumulates due to the bioreduction process, leading to enhanced imaging contrast in PET scans. This accumulation can influence cell signaling pathways, gene expression, and cellular metabolism by marking hypoxic cells for further analysis or treatment . The compound’s ability to highlight hypoxic regions aids in the assessment of tumor aggressiveness and potential treatment resistance.
Molecular Mechanism
The molecular mechanism of fluoroazomycin arabinoside involves its selective binding to hypoxic cells. Upon entering a hypoxic cell, the nitro group of fluoroazomycin arabinoside is reduced by nitroreductases, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules . This binding process is specific to hypoxic conditions, ensuring that the compound selectively marks hypoxic cells without affecting normoxic cells. This selective binding is crucial for its effectiveness in PET imaging.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluoroazomycin arabinoside change over time. The compound is rapidly distributed throughout the body and cleared from non-target tissues, resulting in higher target-to-background ratios . Over time, the stability and degradation of fluoroazomycin arabinoside can influence its imaging effectiveness. Long-term studies have shown that the compound remains stable under hypoxic conditions, maintaining its ability to mark hypoxic cells for extended periods .
Dosage Effects in Animal Models
The effects of fluoroazomycin arabinoside vary with different dosages in animal models. At lower doses, the compound effectively highlights hypoxic regions without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is essential to optimize the dosage to balance imaging effectiveness and safety in animal studies.
Metabolic Pathways
Fluoroazomycin arabinoside is involved in metabolic pathways that include its bioreduction by nitroreductases. This process is crucial for its selective binding to hypoxic cells. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in imaging and therapeutic applications.
Transport and Distribution
Fluoroazomycin arabinoside is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization to hypoxic regions. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size, which affect its ability to penetrate cell membranes and accumulate in target tissues.
Subcellular Localization
The subcellular localization of fluoroazomycin arabinoside is primarily within hypoxic regions of cells. It is directed to these regions through its bioreduction process, which is specific to low-oxygen environments . The compound’s activity and function are influenced by its localization, as it binds to cellular macromolecules within hypoxic cells. This targeting is facilitated by post-translational modifications and other cellular signals that direct the compound to specific compartments or organelles.
Propiedades
IUPAC Name |
(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSRGRDVVGMMX-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220793-03-3 | |
| Record name | Fluoroazomycin arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220793033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROAZOMYCIN ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR3UU6P48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




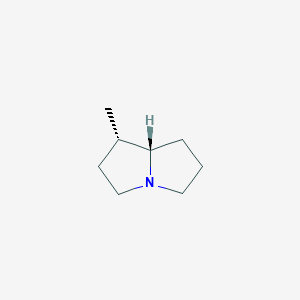

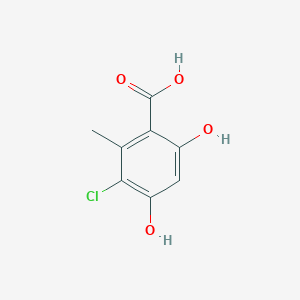
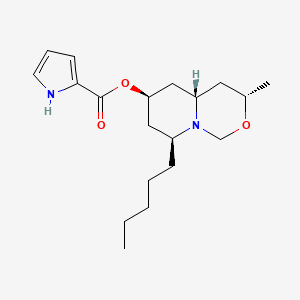
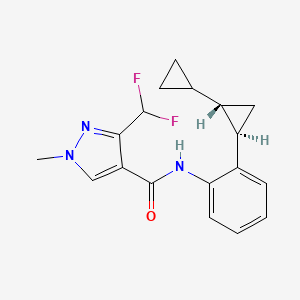

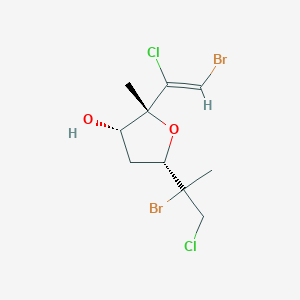
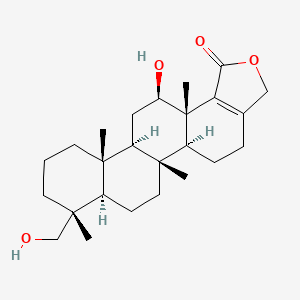
![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1248667.png)
